N~1~-(2-bromophenyl)-N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide -

N~1~-(2-bromophenyl)-N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide

Catalog Number: EVT-3853021
CAS Number:
Molecular Formula: C23H23BrN2O4S
Molecular Weight: 503.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1. 4-[[5-[((2R)-2-Methyl-4,4,4-trifluorobutyl)carbamoyl]-1-methyli ndol-3-yl]methyl]-3-methoxy-N-[(2-methylphenyl)sulfonyl]benzamide (ZENECA ZD3523) []

  • Compound Description: This compound is a potent, orally active leukotriene receptor antagonist. It exhibits a Ki of 0.42 nM for the displacement of [3H]LTD4 on guinea pig lung membranes and a pKB of 10.13 ± 0.14 versus LTE4 on guinea pig trachea [].

2. N-(2-{4-[(4-Bromophenyl)methyl]piperazin-1-yl}ethyl)-7-methoxy-1,2,3,4-tetrahydroacridin-9-amine trihydrochloride (PC-25) []* Compound Description: PC-25 is a novel anti-Alzheimer’s drug candidate designed based on the cholinergic hypothesis of Alzheimer's disease []. It demonstrated efficacy in inhibiting acetylcholinesterase (AChE) activity in a study utilizing nitrogen-doped graphene quantum dots (NGQDs) for sensing []. * Relevance: Both PC-25 and the target compound, N~1~-(2-Bromophenyl)-N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide, incorporate a 4-bromophenyl moiety within their structures. This shared structural feature might contribute to similarities in their physicochemical properties and potential for interacting with specific biological targets.

3. 7-Methoxy-N-(2-{4-[(3-methylphenyl)methyl]piperazin-1-yl}ethyl)-1,2,3,4-tetrahydroacridin-9-amine trihydrochloride (PC-37) []* Compound Description: Similar to PC-25, PC-37 is a novel anti-Alzheimer's drug designed to target AChE, showing promising results in restoring fluorescence quenched by AChE activity in an NGQD-based assay [].* Relevance: PC-37 and the target compound, N~1~-(2-Bromophenyl)-N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide, share a common structural motif: the piperazine ring. This ring system is frequently found in bioactive molecules and can play a crucial role in determining binding affinity and selectivity for biological targets.

4. N-(2-{4-[(3-Bromophenyl)methyl]piperazin-1-yl}ethyl)-7-methoxy-1,2,3,4-tetrahydroacridin-9-amine trihydrochloride (PC-48) []* Compound Description: As part of the same series as PC-25 and PC-37, PC-48 is also a potential anti-Alzheimer's agent targeting AChE, exhibiting inhibitory activity in the NGQD-based assay for AChE inhibition [].* Relevance: PC-48 possesses a structural resemblance to both PC-25 and the target compound, N~1~-(2-Bromophenyl)-N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide, by featuring a bromophenyl-substituted piperazine moiety. This shared structural feature suggests potential similarities in their pharmacological properties, specifically in their interactions with AChE.

5. N-[1(S)-[4-[[4-methoxy-2-[(4-methoxyphenyl)sulfonyl]phenyl]-sulfonyl]phenyl]ethyl]methanesulfonamide (Sch.336) []

  • Compound Description: Sch.336 is a novel, highly selective cannabinoid CB2 receptor inverse agonist. It demonstrates potent anti-inflammatory activity in vitro and in vivo, impairing leukocyte migration and inhibiting lung eosinophilia in a mouse model of allergic asthma [].

Properties

Product Name

N~1~-(2-bromophenyl)-N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide

IUPAC Name

N-(2-bromophenyl)-2-(N-(4-ethoxyphenyl)sulfonyl-4-methylanilino)acetamide

Molecular Formula

C23H23BrN2O4S

Molecular Weight

503.4 g/mol

InChI

InChI=1S/C23H23BrN2O4S/c1-3-30-19-12-14-20(15-13-19)31(28,29)26(18-10-8-17(2)9-11-18)16-23(27)25-22-7-5-4-6-21(22)24/h4-15H,3,16H2,1-2H3,(H,25,27)

InChI Key

XVYNIYOOSZZBNM-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2=CC=CC=C2Br)C3=CC=C(C=C3)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.